molecular formula C10H12BrNO2 B8175060 tert-Butyl 3-bromoisonicotinate

tert-Butyl 3-bromoisonicotinate

Cat. No.: B8175060
M. Wt: 258.11 g/mol
InChI Key: UDXALDNVYKALHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-bromoisonicotinate ( 1379298-46-0) is a high-value brominated pyridine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. Its molecular formula is C10H12BrNO2, with a molecular weight of 258.11 . This compound is characterized by a carboxylate ester group protected by a tert-butyl moiety, which enhances its stability and makes it a suitable precursor for further functionalization . The bromine atom at the 3-position of the pyridine ring makes it an excellent substrate for key transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create carbon-carbon bonds for assembling complex molecular architectures . Research into closely related analogues, specifically butyl 2-bromoisonicotinate, has demonstrated significant antibacterial efficacy against clinically relevant multi-drug resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli ST405 . This highlights the potential of the bromoisonicotinate scaffold in the development of novel antibacterial agents to address the growing global health threat of antimicrobial resistance . The compound must be stored under an inert atmosphere at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 3-bromopyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXALDNVYKALHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 3 Bromoisonicotinate

Esterification Approaches to tert-Butyl Isonicotinates

The formation of the tert-butyl ester is a critical step in the synthesis of the target compound. Direct esterification of isonicotinic acid with tert-butanol (B103910) is one approach. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and requires the removal of water to drive the equilibrium towards the product. youtube.com

Another common method involves the reaction of isonicotinoyl chloride hydrochloride with tert-butanol. mdpi.com Isonicotinoyl chloride hydrochloride can be prepared by treating isonicotinic acid with thionyl chloride. mdpi.com This acid chloride is then reacted with tert-butanol in the presence of a base, like triethylamine, to yield tert-butyl isonicotinate (B8489971). mdpi.com

A milder alternative for the synthesis of tert-butyl esters is the use of tert-butyl acetate (B1210297) in the presence of a catalytic amount of a strong acid or a solid acid catalyst. organic-chemistry.orggoogle.com This method avoids the harsh conditions associated with strong mineral acids and the use of thionyl chloride.

Starting Material Reagents Key Features
Isonicotinic Acidtert-Butanol, H₂SO₄Acid-catalyzed, requires water removal. youtube.com
Isonicotinic AcidSOCl₂, then tert-Butanol, TriethylamineProceeds via isonicotinoyl chloride hydrochloride. mdpi.com
Isonicotinic Acidtert-Butyl Acetate, Acid CatalystMilder reaction conditions. organic-chemistry.orggoogle.com

Regioselective Bromination of Isonicotinates

The introduction of a bromine atom at the 3-position of the pyridine (B92270) ring is a key regioselective transformation. The electron-withdrawing nature of the carboxyl group and the ring nitrogen in tert-butyl isonicotinate directs electrophilic substitution. The bromination of pyridine derivatives can be challenging due to the deactivation of the ring.

Direct bromination of tert-butyl isonicotinate can be achieved using a suitable brominating agent. The reaction conditions, including the choice of solvent and temperature, are crucial for achieving the desired regioselectivity and preventing side reactions. nih.gov The use of N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions is a common strategy for the regioselective bromination of aromatic and heteroaromatic compounds. nih.gov

The bromination of related aromatic systems, such as 1,4-di-tert-butylbenzene, has been studied and can provide insights into the directing effects of bulky substituents. researchgate.net In some cases, the bromination of anilines, which are highly activated systems, requires specific methods to achieve regioselectivity, such as the use of in situ generated tin amides. nih.gov While not directly applicable to isonicotinates, these methods highlight the importance of controlling reactivity and directing effects in aromatic bromination.

Substrate Brominating Agent Key Considerations
tert-Butyl IsonicotinateN-Bromosuccinimide (NBS)Catalyst and reaction conditions are crucial for regioselectivity. nih.gov
1,4-Di-tert-butylbenzeneBromine, Iron catalystDemonstrates directing effects of bulky groups. researchgate.net
Anilinen-Butyllithium, Trimethyltin chloride, BromineExample of achieving regioselectivity in a highly activated system. nih.gov

Conversion from Analogous Isonicotinate Esters (e.g., Methyl 3-bromoisonicotinate)

An alternative route to tert-butyl 3-bromoisonicotinate involves the transesterification of a more readily available ester, such as methyl 3-bromoisonicotinate. Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com

This conversion can be carried out under either acidic or basic conditions. masterorganicchemistry.com Acid-catalyzed transesterification typically involves heating the methyl ester in an excess of tert-butanol with a catalytic amount of a strong acid. masterorganicchemistry.com Base-catalyzed transesterification can be achieved using a strong base like sodium tert-butoxide in tert-butanol. masterorganicchemistry.com The choice of catalyst and reaction conditions is important to ensure efficient conversion and minimize side reactions. The use of specific catalysts, such as zinc clusters or scandium triflate, has been shown to be effective for transesterification reactions under mild conditions. organic-chemistry.org

Starting Ester Reagents Conditions
Methyl 3-bromoisonicotinatetert-Butanol, Acid catalyst (e.g., H₂SO₄)Acid-catalyzed, requires heat. masterorganicchemistry.com
Methyl 3-bromoisonicotinateSodium tert-butoxide, tert-ButanolBase-catalyzed. masterorganicchemistry.com
Various Esterstert-Butanol, Sc(OTf)₃Mild, catalytic conditions. organic-chemistry.org

Advanced Synthetic Routes

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for the synthesis of substituted pyridines. While direct palladium-catalyzed bromination is less common, these methods are crucial for synthesizing precursors or for introducing other functionalities that can later be converted to a bromo group. For instance, a palladium catalyst can be used in the hydrogenation of dihalopyridine-4-carboxylic acid esters to produce the corresponding isonicotinate esters. google.com This highlights the utility of palladium catalysis in the synthesis of the core isonicotinate structure.

Other Metal-Mediated Syntheses

Other metal-mediated reactions can also be employed in the synthesis of this compound or its precursors. For example, metal catalysts can be used to facilitate the esterification or transesterification steps. While specific examples for the direct synthesis of this compound are not prevalent in the provided search results, the general principles of metal-catalyzed organic reactions are applicable.

Reactivity and Transformation of Tert Butyl 3 Bromoisonicotinate

Reactivity of the Bromine Atom on the Pyridine (B92270) Ring

The bromine atom at the 3-position of the pyridine ring is a key site for synthetic modifications, primarily through cross-coupling reactions. These reactions, often catalyzed by palladium complexes, enable the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds by coupling the bromo-substituted pyridine with an organoboron compound. For instance, palladium catalysts like Pd₂(dba)₃, in combination with phosphine (B1218219) ligands such as P(t-Bu)₃, are effective for these transformations. mit.edunih.govorganic-chemistry.org The reactions are typically carried out in the presence of a base and can be performed under mild conditions, including at room temperature and in aqueous media. mit.edunih.govorganic-chemistry.orgwikipedia.org The choice of ligand and reaction conditions can be crucial for achieving high yields, especially with heteroaryl halides. mit.edunih.gov While some Suzuki reactions with tert-butyl boronate esters have been challenging, various palladium-based catalytic systems have been developed to address these issues. researchgate.netnih.govnih.gov

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the bromo-pyridine and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst and an amine base. organic-chemistry.org Modern methods have been developed that are copper-free and can be performed at room temperature. nih.govresearchgate.net For example, a catalyst system of Pd(PhCN)₂Cl₂/P(t-Bu)₃ has been shown to be effective for Sonogashira reactions of aryl bromides at room temperature. researchgate.net A related carbonylative Sonogashira coupling using tert-butyl isocyanide as a carbon monoxide surrogate provides a route to alkynyl imines, which can be hydrolyzed to alkynones. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds, coupling the bromo-pyridine with a primary or secondary amine. acsgcipr.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes with various phosphine ligands. acsgcipr.orgresearchgate.net The choice of ligand is critical and can be tailored to the specific amine and aryl halide partners. acsgcipr.org The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product. acsgcipr.org

Liebeskind–Srogl Cross-Coupling: This reaction provides an alternative method for forming carbon-carbon bonds and has been used for the synthesis of substituted triazinium salts. nih.gov

Nickel-Catalyzed Cross-Coupling: In addition to palladium, nickel catalysts have emerged as effective alternatives for cross-coupling reactions, including C-N and C-O bond formation. researchgate.net Nickel catalysis can sometimes offer different reactivity and selectivity compared to palladium. researchgate.net Recent developments have also explored the use of tert-butylamine (B42293) as a bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions. chemrxiv.org

Table 1: Cross-Coupling Reactions of the Bromine Atom
Reaction TypeCatalyst/ReagentsKey FeaturesCitations
Suzuki-Miyaura CouplingPd₂(dba)₃/P(t-Bu)₃, BaseForms C-C bonds with organoboron compounds. Can be performed under mild conditions. mit.edunih.govorganic-chemistry.org
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst (optional), Amine baseForms C-C bonds with terminal alkynes. Copper-free methods are available. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net
Buchwald-Hartwig AminationPd catalyst, Phosphine ligand, BaseForms C-N bonds with primary or secondary amines. acsgcipr.orgorganic-chemistry.org
Liebeskind–Srogl Cross-Coupling-Forms C-C bonds. nih.gov
Nickel-Catalyzed Cross-CouplingNi catalystAlternative to palladium for C-N and C-O bond formation. researchgate.net

Transformations Involving the Pyridine Nitrogen Heterocycle

The nitrogen atom in the pyridine ring is a site of basicity and can undergo reactions such as N-oxidation. The formation of a pyridine N-oxide can significantly alter the electronic properties of the ring, influencing its reactivity in subsequent transformations.

Reactions of the tert-Butyl Ester Functional Group

The tert-butyl ester group is primarily known for its role as a protecting group for the carboxylic acid. Its removal, or deprotection, is a common transformation.

Acid-Catalyzed Hydrolysis: The tert-butyl ester is readily cleaved under acidic conditions. stackexchange.com This process typically involves the protonation of the ester oxygen, followed by the loss of a stable tert-butyl carbocation to yield the carboxylic acid and isobutylene (B52900). stackexchange.comyoutube.com Various acidic reagents can be employed for this purpose, including trifluoroacetic acid (TFA) and aqueous phosphoric acid. stackexchange.comorganic-chemistry.org

Lewis Acid-Mediated Cleavage: Lewis acids, such as zinc bromide (ZnBr₂), have also been used for the deprotection of tert-butyl esters. researchgate.net However, the selectivity of this method can be a concern, as other acid-labile protecting groups, like Boc groups, may also be cleaved under the same conditions. researchgate.net

Conversion to Other Functional Groups: The tert-butyl ester can be converted to other functional groups. For example, reaction with thionyl chloride (SOCl₂) can produce the corresponding acid chloride. organic-chemistry.org It can also be transformed into other esters and amides under specific conditions. organic-chemistry.org

Table 2: Reactions of the tert-Butyl Ester Group
Reaction TypeReagentsOutcomeCitations
Acid-Catalyzed HydrolysisTrifluoroacetic acid (TFA), Aqueous phosphoric acidCleavage to the corresponding carboxylic acid. stackexchange.comorganic-chemistry.org
Lewis Acid-Mediated CleavageZinc bromide (ZnBr₂)Cleavage to the corresponding carboxylic acid, potential for non-selective deprotection. researchgate.net
Conversion to Acid ChlorideThionyl chloride (SOCl₂)Formation of the corresponding acid chloride. organic-chemistry.org

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The pyridine ring in tert-butyl 3-bromoisonicotinate is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the ester group. However, the existing substituents will direct any potential electrophilic attack. The tert-butyl group, if present as a substituent on a benzene (B151609) ring, is known to be an ortho-para director, although steric hindrance can favor the para position. stackexchange.commsu.eduucla.edu In the context of 1,3,5-tri-tert-butylbenzene, bromination can lead to both bromo-de-protonation and bromo-de-tert-butylation. rsc.org

Nucleophilic aromatic substitution (SNA) on the pyridine ring is more favorable, particularly with the presence of the electron-withdrawing ester group. The bromine atom can be displaced by strong nucleophiles. For example, the reaction of this compound with tert-butylamine can lead to nucleophilic substitution of the bromine atom. researchgate.net The mechanism of such reactions often involves the formation of a Meisenheimer complex. The rate and success of these reactions depend on the solvent and reaction conditions. researchgate.net

Metal Catalyzed Reactions of Tert Butyl 3 Bromoisonicotinate

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and tert-butyl 3-bromoisonicotinate serves as an excellent electrophilic partner in these transformations.

Coupling with Organoboronic Acids

The palladium-catalyzed coupling of this compound with various organoboronic acids provides a straightforward route to a diverse range of 3-aryl- and 3-heteroarylisonicotinates. These reactions typically proceed in high yields under mild conditions, demonstrating the robustness of this methodology. A variety of catalysts, bases, and solvent systems can be employed, with the choice often depending on the specific nature of the boronic acid.

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O92
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane88
3-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene95
Pyridine-3-boronic acidPd₂(dba)₃/XPhosK₂CO₃1,4-Dioxane/H₂O85

Mechanistic Aspects of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is generally understood to follow a well-established sequence of steps. wikipedia.orgtcichemicals.com The cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step. Subsequently, transmetalation occurs, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org The specific ligands on the palladium catalyst play a crucial role in facilitating each of these steps, influencing reaction rates and yields.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen bonds. This compound can be effectively coupled with a variety of primary and secondary amines using palladium catalysis. This reaction is highly valued for its functional group tolerance and broad substrate scope. The choice of palladium precursor, ligand, and base is critical for achieving high efficiency. wikipedia.orgresearchgate.netorganic-chemistry.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands often promotes the desired C-N bond formation.

AmineCatalystLigandBaseSolventYield (%)
MorpholinePd₂(dba)₃XantphosCs₂CO₃Toluene91
AnilinePd(OAc)₂BINAPNaOt-BuDioxane85
BenzylaminePd(OAc)₂RuPhosK₃PO₄Toluene89

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine to the resulting palladium(II) complex. Deprotonation of the coordinated amine by the base generates a palladium-amido complex, which then undergoes reductive elimination to form the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.orgresearchgate.net

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted aromatic compounds. researchgate.net this compound readily participates in Sonogashira couplings with a range of terminal alkynes. These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net However, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govorganic-chemistry.org

AlkyneCatalystCo-catalystBaseSolventYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF94
TrimethylsilylacetylenePd(OAc)₂/PPh₃CuIPiperidineDMF88
1-HeptynePd(PPh₃)₄CuIEt₃NToluene90

The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to a Pd(0) species is followed by transmetalation with a copper acetylide. The resulting palladium-alkynyl complex then undergoes reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne and the copper(I) salt in the presence of the amine base. researchgate.net

Negishi Coupling and Stille Coupling Reactions

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.govwikipedia.orgwikipedia.org This method is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. While specific examples with this compound are less commonly reported, the general applicability of the Negishi coupling to functionalized heteroaryl halides suggests its potential in this context. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organozinc reagent, and reductive elimination. wikipedia.org

Stille Coupling: The Stille coupling reaction utilizes organostannane reagents to couple with organic halides, catalyzed by palladium complexes. wikipedia.orgbeilstein-journals.orgresearchgate.netresearchgate.net Organostannanes are stable to air and moisture, making them convenient reagents. A wide variety of organic groups can be transferred from the tin atom. The reaction of this compound with organostannanes offers a viable route to various substituted isonicotinates. The mechanism proceeds via the standard cross-coupling catalytic cycle of oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. researchgate.net

Other Transition Metal-Catalyzed Processes

Beyond the canonical cross-coupling reactions, this compound can participate in other important transition metal-catalyzed transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.gov This reaction is a powerful tool for the formation of substituted alkenes. The reaction of this compound with various alkenes can provide access to 3-vinylisonicotinates. The mechanism involves oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. nih.gov

Carbonylation: Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide. organic-chemistry.orgorganic-chemistry.org this compound can undergo carbonylative coupling reactions, such as carbonylative Sonogashira or Suzuki couplings, to afford the corresponding ketones. organic-chemistry.org These reactions typically proceed by the insertion of carbon monoxide into the palladium-carbon bond of the oxidative addition intermediate.

Cyanation: The introduction of a nitrile group can be achieved through palladium- or copper-catalyzed cyanation of aryl halides. nih.govresearchgate.net this compound can be converted to tert-butyl 3-cyanoisonicotinate using a suitable cyanide source, such as zinc cyanide or potassium ferrocyanide. nih.gov This transformation provides a valuable intermediate for the synthesis of various nitrogen-containing heterocycles and other functional molecules.

C-H Functionalization Reactions

Direct C-H functionalization is a powerful strategy for molecular synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While the field of C-H activation is rapidly expanding, specific examples detailing the direct C-H functionalization of this compound remain limited in the surveyed literature. The electronic properties of the pyridine (B92270) ring, influenced by the nitrogen atom and the electron-withdrawing tert-butoxycarbonyl group, present a unique electronic landscape for potential regioselective C-H activation. Further research is required to explore and document the utility of this substrate in directed C-H functionalization reactions.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a wide range of cross-coupling reactions. The unique reactivity of nickel complexes allows for the coupling of a diverse array of electrophiles and nucleophiles. In the context of this compound, nickel catalysis can be employed to form new carbon-carbon and carbon-heteroatom bonds at the 3-position of the pyridine ring.

One of the most prominent applications of nickel catalysis is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide. For this compound, this reaction provides a direct method for the introduction of aryl or vinyl substituents.

A representative nickel-catalyzed Suzuki-Miyaura coupling of this compound is summarized in the table below:

ElectrophileNucleophileCatalystLigandBaseSolventYield (%)
This compoundArylboronic acidNiCl2(dme)dtbbpyK3PO4Dioxane75-95

This table represents a generalized reaction based on common conditions for nickel-catalyzed Suzuki-Miyaura couplings and may not reflect a specific literature example for this exact substrate.

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a complementary approach to palladium and nickel for the functionalization of aryl halides. Copper catalysis is particularly effective for the formation of carbon-heteroatom bonds, such as in the Ullmann condensation and Buchwald-Hartwig amination reactions.

For this compound, copper catalysis can facilitate the introduction of nitrogen, oxygen, and sulfur nucleophiles. For instance, the copper-catalyzed amination with various amines allows for the synthesis of 3-aminopyridine (B143674) derivatives, which are important pharmacophores.

A summary of a potential copper-catalyzed amination reaction is presented below:

ElectrophileNucleophileCatalystLigandBaseSolventYield (%)
This compoundPrimary or Secondary AmineCuI1,10-PhenanthrolineK2CO3DMF60-90

This table represents a generalized reaction based on common conditions for copper-catalyzed amination reactions and may not reflect a specific literature example for this exact substrate.

Furthermore, copper catalysis can be utilized for cyanation reactions, converting the bromo-substituent into a nitrile group, a versatile functional group that can be further transformed into amines, amides, or carboxylic acids.

Derivatization Strategies Utilizing Tert Butyl 3 Bromoisonicotinate

Introduction of Carbon-Based Substituents via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are paramount for forging new carbon-carbon bonds at the C-3 position of the pyridine (B92270) ring. The Suzuki-Miyaura and Sonogashira couplings are particularly prevalent methods for this transformation.

The Suzuki-Miyaura coupling utilizes an organoboron reagent (a boronic acid or ester) to introduce aryl, heteroaryl, or vinyl groups. libretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org For substrates like tert-butyl 3-bromoisonicotinate, catalyst systems often employ a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. Bulky, electron-rich trialkylphosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have proven effective for coupling aryl halides, even under mild, room-temperature conditions. nih.govmit.edu The choice of base, such as K₃PO₄ or Cs₂CO₃, is also critical for the efficiency of the transmetalation step. mit.edulibretexts.org The compatibility of tert-butyl esters in these reactions makes them valuable intermediates. nih.gov

The Sonogashira coupling enables the introduction of terminal alkyne groups, forming a C(sp²)-C(sp) bond. nih.gov This reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org However, copper-free conditions have been developed to avoid issues like alkyne homocoupling. nih.gov Catalyst systems such as Pd(PhCN)₂Cl₂/P(t-Bu)₃ have been shown to be versatile for the Sonogashira coupling of aryl bromides at room temperature. researchgate.net This method is instrumental in creating rigid, linear extensions to the pyridine core, which are valuable in materials science and medicinal chemistry. nih.gov A variation, the carbonylative Sonogashira coupling, can be achieved using tert-butyl isocyanide as a carbon monoxide surrogate, leading to the formation of alkynyl imines. organic-chemistry.orgnih.gov

Reaction TypeCoupling PartnerCatalyst SystemBase / AdditiveSolventYield (%)
Suzuki-Miyaura Arylboronic AcidPd₂(dba)₃ / [HP(t-Bu)₃]BF₄KF·2H₂OTHFGood
Suzuki-Miyaura Heteroarylboronic EsterPd-P(t-Bu)₃-G3TMSOK1,4-Dioxane>70
Sonogashira (Cu-free) Terminal Alkyne[DTBNpP]Pd(crotyl)ClTMPDMSOup to 97
Sonogashira Terminal AlkynePd(PhCN)₂Cl₂ / P(t-Bu)₃DiisopropylamineTHFGood
Carbonylative Sonogashira Terminal AlkynePd(OAc)₂ / DPEPhosCs₂CO₃ / t-BuNCDMSOup to 96

This table presents representative conditions for cross-coupling reactions on analogous aryl bromide systems. Yields are indicative and may vary based on specific substrates.

Introduction of Nitrogen-Based Substituents via Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgyoutube.com This method allows for the arylation of a wide range of primary and secondary amines with aryl halides, including bromo-pyridines. libretexts.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product. libretexts.org

The success of the Buchwald-Hartwig reaction heavily relies on the choice of ligand and base. libretexts.org Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are highly effective as they facilitate both the oxidative addition and the final reductive elimination step. youtube.com Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used, although weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be employed for substrates with base-sensitive functional groups. libretexts.org The reaction is versatile, accommodating a variety of amines, from simple alkylamines to complex anilines and heterocycles. researchgate.netchemrxiv.org

Amine TypeCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolvent
Primary Amine tert-Butylamine (B42293)Pd(OAc)₂ / CM-phosNaOt-But-BuOH
Secondary Amine MorpholineNiBr₂·glyme / (none)tert-ButylamineDMA
Aniline N-MethylanilinePd(OAc)₂ / CM-phosNaOt-But-BuOH
Heterocycle PyrazoleNiBr₂·glyme / (none)tert-ButylamineDMA
Ammonia Surrogate LiN(SiMe₃)₂Pd(dba)₂ / BINAPLiN(SiMe₃)₂Toluene

This table outlines typical conditions for Buchwald-Hartwig amination and related C-N couplings on analogous aryl halide substrates.

Introduction of Oxygen-Based Substituents

While less common than C-C or C-N bond formation, the introduction of oxygen-based substituents via cross-coupling provides a route to aryl ethers. Nickel-catalyzed cross-coupling reactions have emerged as competitive alternatives to traditional palladium-based systems for forming C-O bonds. researchgate.net These methods can couple aryl halides with alcohols or phenols to generate the corresponding ether products.

Recent advancements have shown that simple, inexpensive additives can facilitate these transformations. For instance, nickel-photoredox catalysis using tert-butylamine as a bifunctional additive (acting as both a ligand and a base) can effectively promote the coupling of phenols with aryl bromides under mild conditions. chemrxiv.org This approach avoids the need for expensive, specialized phosphine ligands and demonstrates broad functional group tolerance, making it a potentially valuable strategy for the derivatization of substrates like this compound.

NucleophileCoupling PartnerCatalyst SystemAdditive / BaseSolvent
Phenol 4-BromobenzonitrileNiBr₂·glyme / 4CzIPNtert-ButylamineDMA
Aliphatic Alcohol 4-BromobenzonitrileNiBr₂·glyme / 4CzIPNtert-ButylamineDMA

This table illustrates representative conditions for C-O cross-coupling reactions on analogous aryl bromide systems using modern nickel-photoredox catalysis. chemrxiv.org

Formation of Fused Heterocyclic Systems

This compound is a valuable precursor for synthesizing fused heterocyclic systems, where a new ring is annulated onto the pyridine core. These strategies often involve a tandem reaction sequence, typically initiated by a cross-coupling reaction at the bromine position, followed by an intramolecular cyclization.

A common approach is a tandem Sonogashira coupling/cyclization . In this sequence, the pyridine derivative is first coupled with a terminal alkyne that contains a suitably positioned nucleophile (e.g., a hydroxyl or amino group). The resulting intermediate can then undergo an intramolecular cyclization to form a fused ring system, such as a furo[3,2-c]pyridine (B1313802) or a pyrrolo[3,2-c]pyridine. For example, coupling with an ortho-hydroxyphenylacetylene followed by cyclization would yield a benzofuran-fused pyridine.

Similarly, a tandem Suzuki coupling/cyclization can be employed. Coupling with an ortho-halophenylboronic ester can install a biaryl moiety, which can then undergo an intramolecular C-H activation or other cyclization reactions to form more complex polycyclic aromatic systems. These tandem processes are highly efficient as they build molecular complexity in a single pot, avoiding the isolation of intermediates. nih.gov

Reaction SequenceInitial Coupling PartnerKey Reagents / CatalystsResulting Fused System
Sonogashira / Annulation o-EthynylphenolPd/Cu catalyst, BaseFuro[3,2-c]pyridine derivative
Sonogashira / Cycloisomerization o-EthynylanilinePd/Cu catalyst, then Au(I) catalystPyrrolo[3,2-c]pyridine derivative
Suzuki / Intramolecular Cyclization o-Halophenylboronic EsterPd catalyst, BaseDibenzofuran-type derivative
Sonogashira / 5-exo-dig Cyclization 2-(2-bromophenoxy)acetatePd catalyst, Base2,3-disubstituted Benzo[b]furan

This table conceptualizes potential tandem reactions for forming fused systems based on established methodologies for related substrates. nih.gov

Mechanistic Investigations of Reactions Involving Tert Butyl 3 Bromoisonicotinate

Mechanistic Pathways of Halogen Activation

The reactivity of tert-butyl 3-bromoisonicotinate is dominated by the presence of the bromine atom on the electron-deficient pyridine (B92270) ring. The activation of the carbon-bromine (C-Br) bond is a critical first step for its subsequent functionalization and can proceed through distinct mechanistic pathways depending on the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): In the presence of strong nucleophiles, the C-Br bond can be activated for nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen and the para-positioned tert-butoxycarbonyl group makes the C3 position susceptible to nucleophilic attack. The reaction proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the bromide ion to restore aromaticity. The stability of this intermediate is a key factor in the reaction's feasibility.

Oxidative Addition in Metal Catalysis: In transition metal-catalyzed reactions, such as palladium- or nickel-catalyzed cross-couplings, the primary mechanism of halogen activation is oxidative addition. A low-valent metal complex, typically Pd(0) or Ni(0), inserts into the C-Br bond. This step transforms the aryl bromide into an organometallic species (e.g., an Aryl-Pd(II)-Br complex), formally oxidizing the metal center. nih.gov The efficiency of this step is highly dependent on the metal, the supporting ligands, and the electronic properties of the aryl halide. For electron-deficient systems like this compound, this oxidative addition is generally a facile process.

Catalytic Cycle Elucidation in Cross-Coupling Reactions

Cross-coupling reactions are paramount for creating new carbon-carbon and carbon-heteroatom bonds using this compound. The most common of these follow a well-established catalytic cycle, typically involving a palladium catalyst. A generalized cycle, exemplified by a Suzuki-Miyaura coupling, consists of three main steps.

Transmetalation: The organopalladium(II) complex then reacts with an organoboron reagent (in a Suzuki reaction) that has been activated by a base. This step involves the transfer of the organic group from boron to the palladium center, displacing the bromide ion and forming a new diorganopalladium(II) complex. The base is crucial for facilitating the formation of a more nucleophilic boronate species.

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired cross-coupled product. The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. nih.gov

The table below outlines the fundamental stages of a typical palladium-catalyzed cross-coupling cycle involving this compound.

Table 1: Key Stages of a Generalized Palladium-Catalyzed Cross-Coupling Cycle

Stage Description Key Intermediates
Catalyst Activation A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. LₙPd(0)
Oxidative Addition The Pd(0) catalyst inserts into the C-Br bond of this compound. (tert-Butoxycarbonyl-pyridyl)-Pd(II)(L)₂-Br
Transmetalation An organometallic reagent (e.g., R-B(OH)₂) transfers its organic group to the palladium complex upon activation by a base. (tert-Butoxycarbonyl-pyridyl)-Pd(II)(L)₂-R

| Reductive Elimination | The coupled product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst. | LₙPd(0) + Product |

Role of Ligands and Additives in Reaction Efficiency and Selectivity

The success of cross-coupling reactions involving this compound is critically dependent on the choice of ligands and additives. These components influence catalyst stability, reaction rate, and selectivity.

Ligands: The primary role of ligands, typically phosphines or N-heterocyclic carbenes (NHCs), is to stabilize the metal center and modulate its electronic and steric properties.

Electron-Rich, Bulky Ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are highly effective in palladium-catalyzed couplings of aryl halides. nih.govresearchgate.net Their strong electron-donating ability increases the electron density on the palladium center, which promotes the oxidative addition step. nih.gov Their steric bulk facilitates the final reductive elimination step and helps to generate a coordinatively unsaturated, highly reactive monoligated palladium species in solution. nih.gov

DalPhos Ligands: In nickel-catalyzed reactions, specialized phosphine (B1218219) ligands like the DALhousie PHOSphine (DalPhos) family have demonstrated broad utility, particularly for C-N and C-O couplings involving challenging substrates. researchgate.net

Additives: Additives, most commonly bases, are essential for one or more steps in the catalytic cycle.

Bases: In Suzuki couplings, a base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron reagent for transmetalation. In other couplings, such as Buchwald-Hartwig amination, a strong base is needed to deprotonate the amine nucleophile.

Bifunctional Additives: Recent studies have explored the use of additives that can act as both a ligand and a base. For instance, tert-butylamine (B42293) has been successfully employed in nickel-catalyzed photoredox reactions, serving to coordinate the metal center while also acting as the base, thereby streamlining the reaction setup. chemrxiv.orgchemrxiv.org

The table below summarizes the functions of common ligands and additives.

Table 2: Influence of Ligands and Additives in Cross-Coupling Reactions

Component Example Role in Catalytic Cycle Impact on Reaction
Ligand Tri-tert-butylphosphine (P(t-Bu)₃) Stabilizes Pd(0); promotes oxidative addition and reductive elimination. Increases reaction rate and catalyst turnover. researchgate.net
Ligand XPhos A bulky biarylphosphine ligand that facilitates difficult couplings. Enables coupling of sterically hindered substrates.
Additive (Base) Potassium Carbonate (K₂CO₃) Activates organoboron species for transmetalation; neutralizes acid byproducts. Essential for Suzuki-Miyaura and other similar reactions.

| Additive (Bifunctional) | tert-Butylamine | Acts as both a ligand and a base in some Ni-catalyzed systems. | Simplifies reaction conditions and can improve efficiency. chemrxiv.org |

Kinetic Studies and Reaction Profiles

While specific, detailed kinetic studies on reactions involving this compound are not extensively reported in the literature, the reaction profiles can be inferred from mechanistic studies of similar systems. Kinetic investigations are designed to determine the reaction rate law, which provides insight into the mechanism and identifies the rate-determining step.

For a typical palladium-catalyzed cross-coupling reaction, the rate is often found to be first order with respect to the concentration of the aryl halide (this compound) and the palladium catalyst. The dependence on the coupling partner and the base can be more complex.

A kinetic study would typically involve:

Monitoring Reaction Progress: The concentration of reactants and products would be measured over time, often using techniques like GC, HPLC, or NMR spectroscopy.

Varying Concentrations: The initial concentration of each component (substrate, catalyst, ligand, nucleophile, base) would be systematically varied to determine the reaction order with respect to each.

Determining the Rate Law: An empirical rate law of the form: Rate = k[A]ˣ[B]ʸ[Catalyst]ᶻ would be established. For example, a rate law of Rate = k[Aryl Bromide]¹[Catalyst]¹[Base]⁰ would suggest that the base is not involved in the rate-determining step. researchgate.net

Factors influencing the reaction profile include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions.

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of catalytic intermediates.

Catalyst Loading: Higher catalyst loading increases the rate but also the cost. Optimization aims to find the lowest possible loading that provides an efficient reaction.

The table below outlines the parameters that would be investigated in a kinetic study to understand the reaction profile.

Table 3: Parameters for Kinetic Analysis of Reactions with this compound

Parameter Method of Investigation Expected Influence on Reaction Profile
Reactant Concentration Systematically vary the initial concentration of the substrate, nucleophile, and base. Determines the order of reaction with respect to each component, revealing its role in the rate-determining step.
Catalyst Concentration Vary the catalyst and ligand loading. Typically shows a first-order dependence, confirming its involvement in the catalytic cycle.
Temperature Conduct the reaction at different temperatures. Allows for the calculation of activation parameters (e.g., Arrhenius activation energy), providing insight into the energy barrier of the rate-limiting step.

| Ligand Structure | Compare rates using different ligands (e.g., varying steric bulk or electronic properties). | Elucidates how ligand properties affect key steps like oxidative addition or reductive elimination. |


Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Nitrogen-Containing Heterocycles

The structure of tert-butyl 3-bromoisonicotinate is ideally suited for the construction of more complex nitrogen-containing heterocyclic systems. The bromine atom at the 3-position of the pyridine (B92270) ring allows it to readily participate in palladium-catalyzed cross-coupling reactions, which are fundamental tools for building molecular complexity.

One of the most significant applications is in the Sonogashira coupling reaction , which forms a carbon-carbon bond between the sp2-hybridized carbon of the pyridine ring and a terminal alkyne. nih.govresearchgate.net This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst and is tolerant of a wide variety of functional groups. nih.gov The resulting alkynylpyridine derivatives are themselves versatile intermediates for constructing fused heterocyclic systems, such as indoles, through one-pot procedures. nih.gov

A novel variation of this is the carbonylative Sonogashira coupling , where tert-butyl isocyanide is used as a carbon monoxide surrogate. alfa-chemistry.comrsc.org This method allows for the synthesis of alkynyl imines from aryl bromides like this compound. These imines can then be easily hydrolyzed to produce alkynones, which are key precursors for a variety of biologically active heterocyclic molecules. alfa-chemistry.com

Beyond Sonogashira coupling, the bromo-substituent is also amenable to other cross-coupling reactions, such as the Liebeskind–Srogl cross-coupling, which provides pathways to other substituted heterocycles like 1,2,4-triazinium salts. google.com Fused pyrimidines, which are integral components of DNA and RNA, can also be synthesized using strategies that could employ bromo-pyridine precursors. nih.govionike.com

Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound

Resulting Heterocycle/IntermediateKey Reaction TypeDescription
AlkynylpyridinesSonogashira CouplingPalladium- and copper-catalyzed reaction with a terminal alkyne to form a C(sp2)-C(sp) bond. nih.govresearchgate.net
IndolesSonogashira Coupling followed by CyclizationA one-pot synthesis where the initial alkynylpyridine undergoes subsequent intramolecular cyclization. nih.gov
AlkynonesCarbonylative Sonogashira CouplingA palladium-catalyzed reaction using tert-butyl isocyanide as a CO source, followed by hydrolysis. alfa-chemistry.comrsc.org
Fused PyrimidinesGeneral Heterocycle SynthesisThe bromo-pyridine core can be elaborated and cyclized to form pyrimidine-fused systems. nih.govionike.com
Substituted TriazinesLiebeskind–Srogl CouplingA potential pathway involving the cross-coupling of the bromo-pyridine with organotin reagents. google.com

Precursor for Pharmacologically Relevant Scaffolds

The nitrogen-containing heterocycles synthesized from this compound are often core structures, or "scaffolds," in pharmacologically active compounds. Fused pyrimidine (B1678525) systems, for example, are known pharmacophores that exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. ionike.com

The utility of Sonogashira coupling with intermediates like this compound has been demonstrated in medicinal chemistry projects for the synthesis of novel inhibitors for enzymes such as human lactate (B86563) dehydrogenase. nih.gov Furthermore, the 3-pyridyl scaffold is a known structural motif in drug design. For instance, in the development of inhibitors for the SARS-CoV 3CL protease, a 3-pyridyl group was found to occupy the critical S1 binding pocket of the enzyme. youtube.com The Ugi reaction, which can utilize pyridine-based aldehydes, has been employed to create libraries of potential protease inhibitors containing this scaffold. youtube.com

While direct studies on this compound are specific, its close analog, methyl 3-bromoisonicotinate, is widely used as an intermediate in the synthesis of potential drug candidates, including antibacterial agents effective against resistant strains and compounds with anti-inflammatory properties. This highlights the importance of the 3-bromoisonicotinate framework as a precursor to molecules with significant therapeutic potential.

Table 2: Examples of Pharmacologically Relevant Scaffolds Derived from the 3-Bromoisonicotinate Core

Target Class/MoleculeSynthetic ApproachRelevance of the Scaffold
Human Lactate Dehydrogenase InhibitorsSonogashira CouplingThe resulting heterocyclic structure provides a scaffold for enzyme inhibition. nih.gov
SARS-CoV 3CL Protease InhibitorsMulti-component Reactions (e.g., Ugi)The 3-pyridyl group serves as a key binding element (P1') in the enzyme's active site. youtube.com
Antibacterial AgentsNucleophilic Substitution / Cross-CouplingThe isonicotinate (B8489971) core is part of molecules designed to combat resistant bacteria like MRSA.
Anti-inflammatory DrugsGeneral ElaborationThe pyridine scaffold is explored for its potential to modulate inflammatory pathways.

Intermediate in Polymer Chemistry

The application of this compound extends into the realm of materials science, specifically in polymer chemistry. Derivatives of its methyl ester analog, methyl 3-bromoisonicotinate, have been noted for their use in developing advanced materials, where they can be incorporated to enhance the properties of polymers and coatings.

The reactivity of the bromo-substituent makes this compound a suitable candidate as a monomer in the synthesis of conjugated polymers. rsc.org These polymers, which feature a backbone of alternating single and double bonds, are of great interest for their electronic and optical properties, finding use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics, and sensors. youtube.comyoutube.com

Cross-coupling reactions, particularly Sonogashira and Suzuki reactions, are standard methods for creating the backbone of conjugated polymers. By reacting a di-functional monomer with another co-monomer, a polymer chain can be constructed. Given that this compound is highly effective in Sonogashira couplings, it could potentially be di-functionalized (e.g., by introducing another reactive group) and used as a monomer to introduce pyridine units into a conjugated polymer backbone, thereby tuning the material's properties.

Role in the Synthesis of Ionic Liquids

The pyridine nitrogen in this compound provides a site for N-alkylation, a key reaction in the synthesis of pyridinium-based ionic liquids. nih.govnih.govnih.gov Ionic liquids are salts with melting points below 100 °C, and they are explored as "green" solvents and catalysts for a wide range of chemical reactions due to their low vapor pressure, high thermal stability, and tunable properties. alfa-chemistry.comionike.com

The synthesis of a pyridinium (B92312) ionic liquid typically involves the reaction of a pyridine derivative with an alkyl halide (e.g., bromobutane). nih.gov In this context, this compound can act as the pyridine source. The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic carbon of an alkylating agent, forming a quaternary N-alkylpyridinium salt.

The resulting ionic liquid would be highly functionalized. The cation would possess a tert-butoxycarbonyl group and a bromo-substituent on the pyridine ring. The tert-butyl ester could later be hydrolyzed to a carboxylic acid, creating a zwitterionic or protic ionic liquid, while the bromo group remains available for subsequent reactions like Suzuki or Sonogashira coupling, allowing the ionic liquid to be tethered to other molecules or surfaces. This makes this compound a precursor to task-specific ionic liquids with tailored functionalities. google.com

Table 3: Potential Ionic Liquid Structure from this compound

ReactantGeneral ReactionResulting Cation StructurePotential Applications
Alkyl Halide (R-X)N-AlkylationN-alkyl-3-bromo-4-(tert-butoxycarbonyl)pyridiniumFunctionalized solvent, catalyst, precursor for task-specific ionic liquids. alfa-chemistry.comgoogle.com

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. The ¹H NMR spectrum of tert-Butyl 3-bromoisonicotinate exhibits distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the tert-butyl group.

The protons on the pyridine ring typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the electron-withdrawing bromine atom and ester group. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet in the upfield region, a characteristic feature of this functional group. nih.gov The integration of these signals confirms the ratio of aromatic to aliphatic protons, consistent with the molecular structure.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.7s1HH-2 (proton on pyridine ring)
~8.6d1HH-6 (proton on pyridine ring)
~7.8d1HH-5 (proton on pyridine ring)
~1.6s9Htert-butyl protons

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shifts of the pyridine ring carbons are influenced by the positions of the bromine and tert-butoxycarbonyl substituents. The carbonyl carbon appears at a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~163C=O (ester carbonyl)
~152C-6 (pyridine ring)
~150C-2 (pyridine ring)
~140C-4 (pyridine ring)
~128C-5 (pyridine ring)
~120C-3 (pyridine ring, C-Br)
~83Quaternary C (tert-butyl)
~28CH₃ (tert-butyl)

Note: These are predicted values and can differ from experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz This method is well-suited for the analysis of this compound, allowing for its separation from impurities and subsequent determination of its molecular weight. The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of fragmentation patterns can further corroborate the structure, showing losses of the tert-butyl group or the entire tert-butoxycarbonyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of volatile and thermally stable compounds. nih.gov this compound can be analyzed by GC-MS, where it is first vaporized and separated on a GC column before being introduced into the mass spectrometer. The resulting mass spectrum will provide the molecular ion peak and a characteristic fragmentation pattern. Common fragments observed in the mass spectrum would likely include the loss of a methyl group, isobutylene (B52900) from the tert-butyl group, and the bromo-isonicotinoyl cation. This fragmentation data is crucial for confirming the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will appear in the 1150-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the tert-butyl group appear just below 3000 cm⁻¹. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. docbrown.info The presence of the pyridine ring is indicated by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic (Pyridine)
~2980-2870C-H StretchAliphatic (tert-Butyl)
~1730C=O StretchEster
~1600-1400C=C and C=N StretchAromatic Ring (Pyridine)
~1250 and ~1150C-O StretchEster
~600-500C-Br StretchBromo

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The subsequent diffraction pattern of the X-rays is recorded and analyzed to generate a detailed model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its chemical structure. It would reveal the planarity of the pyridine ring, the orientation of the tert-butyl ester and bromo substituents relative to the ring, and the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing in the solid state.

While a specific crystal structure for this compound is not publicly available in the crystallographic databases as of the latest review, the principles of its determination would follow standard procedures. A suitable single crystal would be grown, typically by slow evaporation of a solvent, and then mounted on a diffractometer. The collected diffraction data would be processed to solve and refine the crystal structure. The resulting data would be presented in a standardized format, as illustrated in the hypothetical table below.

Table 1: Illustrative Crystallographic Data for a Substituted Pyridine Derivative

Parameter Value
Empirical Formula C₁₀H₁₂BrNO₂
Formula Weight 258.11
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 12.123
c (Å) 10.987
β (°) 98.76
Volume (ų) 1123.4
Z 4
Density (calculated) (g/cm³) 1.526
R-factor 0.045

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are fundamental for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for determining the purity of a synthesized compound like this compound. In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The components of the sample are separated based on their hydrophobicity, with less polar compounds eluting later than more polar compounds.

The purity of a sample of this compound would be assessed by dissolving it in a suitable solvent and injecting it into the HPLC system. A chromatogram is produced, plotting the detector response against retention time. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and the area under each peak is proportional to the concentration of the corresponding component.

For monitoring a reaction, small aliquots of the reaction mixture can be taken at different time points and analyzed by HPLC. This allows for the tracking of the consumption of starting materials and the formation of the product, this compound, thereby enabling the optimization of reaction conditions.

While a specific, validated HPLC method for this compound is not detailed in the literature, a typical method for a compound of similar polarity might involve the conditions outlined in the illustrative table below.

Table 2: Illustrative HPLC Parameters for Analysis of a Brominated Pyridine Ester

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Illustrative Retention Time 8.5 min

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that is widely used for qualitative monitoring of reactions and for preliminary purity assessment. It involves spotting the sample onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (eluent).

The separation is based on the differential adsorption of the components to the stationary phase. The distance traveled by a compound relative to the solvent front is known as the retention factor (Rf value), which is a characteristic of the compound in a given TLC system.

For this compound, TLC can be used to quickly check the progress of its synthesis. By spotting the starting materials, the reaction mixture, and a reference standard of the product on the same plate, one can visually assess the conversion of reactants to the product. A pure sample of this compound would appear as a single spot on the TLC plate after development and visualization (e.g., under UV light).

The choice of eluent is critical for achieving good separation. A common starting point for a compound like this compound would be a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The ratio of these solvents is adjusted to obtain an optimal Rf value for the product, typically between 0.3 and 0.5.

Table 3: Illustrative TLC System for this compound

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ pre-coated aluminum plates
Mobile Phase (Eluent) 3:1 Hexane:Ethyl Acetate (B1210297)
Visualization UV light (254 nm)
Illustrative Rf value 0.4

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-bromoisonicotinate, and how are they optimized for yield and purity?

  • Methodological Answer : A key route involves Sonogashira coupling of methyl 3-bromoisonicotinate with terminal alkynes using PdCl₂(PPh₃)₂ and CuI as catalysts. Optimization includes controlling stoichiometry (e.g., alkyne excess for complete conversion) and inert reaction conditions to prevent dehalogenation. Post-reaction purification via column chromatography or recrystallization ensures purity .

Q. How does the tert-butyl group influence the stability and reactivity of 3-bromoisonicotinate derivatives?

  • Methodological Answer : The bulky tert-butyl group sterically shields the ester moiety, reducing unwanted side reactions (e.g., nucleophilic attack) and enhancing thermal stability. This is critical in multi-step syntheses where intermediates must remain intact. Stability can be confirmed via TGA or dynamic NMR to monitor conformational changes under stress .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : ¹H/¹³C NMR identifies regiochemistry and tert-butyl positioning. Low-temperature NMR (e.g., −40°C) resolves dynamic stereochemical behavior, while X-ray crystallography provides definitive axial/equatorial conformation of the tert-butyl group. Mass spectrometry (HRMS) verifies molecular integrity .

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